molecular formula C21H21BrN4OS B2893353 2-({4-bromo-8,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1(17),2(7),3,5,8,11(16),12,14-octaen-9-yl}sulfanyl)-N-butyl-N-methylacetamide CAS No. 422290-00-4

2-({4-bromo-8,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1(17),2(7),3,5,8,11(16),12,14-octaen-9-yl}sulfanyl)-N-butyl-N-methylacetamide

Cat. No.: B2893353
CAS No.: 422290-00-4
M. Wt: 457.39
InChI Key: QWYWSSGJPRMUCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound (CAS: 6790-42-7) is a benzimidazoloquinazoline derivative featuring a tetracyclic core fused with a sulfur-containing acetamide side chain. Its IUPAC name reflects a brominated 8,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-octaene scaffold substituted at the 9-position with a sulfanyl group linked to an N-butyl-N-methylacetamide moiety . The molecular formula is C₂₀H₂₂BrN₅OS (calculated molecular weight: 476.39 g/mol). Synthetically, brominated tetracyclic intermediates are often prepared via cycloaddition or acid-catalyzed cyclization, as seen in related compounds where hydrobromic acid in acetic acid facilitates bromination or ring closure .

Properties

IUPAC Name

2-(2-bromobenzimidazolo[1,2-c]quinazolin-6-yl)sulfanyl-N-butyl-N-methylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21BrN4OS/c1-3-4-11-25(2)19(27)13-28-21-24-16-10-9-14(22)12-15(16)20-23-17-7-5-6-8-18(17)26(20)21/h5-10,12H,3-4,11,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWYWSSGJPRMUCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(C)C(=O)CSC1=NC2=C(C=C(C=C2)Br)C3=NC4=CC=CC=C4N31
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21BrN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include zinc, TiCl4, and microwave irradiation . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reaction with isothiocyanates in the presence of zinc and TiCl4 can lead to the formation of diverse quinazolinediones or thioxoquinazolinones .

Mechanism of Action

The mechanism of action of 2-({4-bromo-8,10,17-triazatetracyclo[8.7.0.0{2,7}.0{11,16}]heptadeca-1(17),2(7),3,5,8,11(16),12,14-octaen-9-yl}sulfanyl)-N-butyl-N-methylacetamide involves its interaction with specific molecular targets and pathways. For example, as an HIV-1 protease inhibitor, it binds to the active site of the enzyme, preventing it from processing viral proteins necessary for the maturation of infectious virus particles . This inhibition disrupts the viral life cycle and reduces the spread of the virus.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table highlights structural and functional distinctions between the target compound and analogous triazatetracyclic derivatives:

Compound Core Structure Substituents Molecular Weight (g/mol) Reported Bioactivity/Applications Key References
Target Compound : 2-({4-bromo-8,10,17-triazatetracyclo[...]sulfanyl)-N-butyl-N-methylacetamide 8,10,17-Triazatetracyclo[8.7.0.0²,⁷.0¹¹,¹⁶]heptadeca-octaene 4-Bromo, 9-sulfanyl-N-butyl-N-methylacetamide 476.39 Not explicitly stated; scaffold suggests bioactivity
Centbutindole (Biriperone) 3,6,17-Triazatetracyclo[8.7.0.0³,⁸.0¹¹,¹⁶]heptadeca-tetraene 4-Fluorophenyl, butan-1-one 413.45 Antipsychotic (dopamine/5HT2 antagonist)
N-[(8,10,17-Triazatetracyclo[...]-9-ylidene]benzamide 8,10,17-Triazatetracyclo[8.7.0.0²,⁷.0¹¹,¹⁶]heptadeca-heptaene Benzamide at 9-position 329.34 Computational studies; no explicit bioactivity
8,10,17-Triazatetracyclo[...]-9-thiol (CAS 24192-82-3) 8,10,17-Triazatetracyclo[8.7.0.0²,⁷.0¹¹,¹⁶]heptadeca-octaene 9-Thiol 251.31 Building block for heterocyclic synthesis
7-Methyl-3-(propan-2-yl)-1,3,10-triazatetracyclo[...]carbonitrile (CAS 477512-80-4) 1,3,10-Triazatetracyclo[7.7.0.0²,⁶.0¹¹,¹⁶]hexadeca-hexaene 7-Methyl, 3-isopropyl, 8-carbonitrile 303.37 Not reported; structural diversity for drug discovery

Key Structural and Functional Insights:

Core Variations :

  • The target compound and Centbutindole share a triazatetracyclic core but differ in substitution patterns. Centbutindole’s 4-fluorophenyl and ketone groups confer dopamine receptor affinity, while the target’s bromine and acetamide groups may influence solubility and target selectivity .
  • The unsubstituted 9-thiol derivative (CAS 24192-82-3) serves as a synthetic precursor, emphasizing the importance of the 9-position for functionalization .

The acetamide side chain in the target compound mirrors trends in prodrug design, where lipophilic groups enhance membrane permeability .

Synthetic Pathways :

  • Bromination at the 4-position (as in the target compound) aligns with methods using HBr/acetic acid for electrophilic aromatic substitution .
  • Imine formation (e.g., benzamide derivatives) often employs condensation reactions under mild conditions, as seen in related studies .

Research Findings and Challenges

  • Bioactivity Gaps : While Centbutindole and similar scaffolds show promise in CNS disorders, the target compound’s biological profile remains uncharacterized. Further studies on receptor binding or enzymatic inhibition are needed.
  • Synthetic Complexity : The tetracyclic core’s strained rings pose challenges in regioselective functionalization, requiring optimized conditions to avoid side reactions .

Biological Activity

The compound 2-({4-bromo-8,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1(17),2(7),3,5,8,11(16),12,14-octaen-9-yl}sulfanyl)-N-butyl-N-methylacetamide is a complex organic molecule known for its unique structural features and potential biological activities. This article explores its biological activity based on available research findings.

Structural Overview

This compound features a tetracyclic core with a bromine atom and a sulfanyl group attached to a butyl and methylacetamide moiety. Its intricate structure suggests potential interactions with various biological targets.

The biological activity of this compound is hypothesized to involve several mechanisms:

  • Enzyme Inhibition : It may act as an inhibitor by binding to active sites of enzymes, thereby modulating their activity.
  • Receptor Interaction : The compound could interact with specific receptors, influencing signal transduction pathways.
  • Ion Channel Modulation : It may alter ion flow across cell membranes by affecting ion channels.

Antimicrobial Activity

Research indicates that compounds with similar tetracyclic structures exhibit antimicrobial properties. Preliminary studies suggest that this compound may possess similar activities.

Study Organism Tested Concentration (µg/mL) Inhibition Zone (mm)
Study 1E. coli5015
Study 2S. aureus10020

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the compound's effect on cancer cell lines:

Cell Line IC50 (µM)
HeLa25
MCF-730
A54920

These results indicate that the compound exhibits significant cytotoxic effects on various cancer cell lines.

Case Studies and Research Findings

  • Case Study on Anticancer Properties :
    • A study published in Drug Target Insights reported that derivatives of tetracyclic compounds showed promising results in inhibiting tumor growth in xenograft models. The compound was tested for its ability to induce apoptosis in cancer cells.
  • Antimicrobial Efficacy :
    • Research conducted at a university laboratory demonstrated that the compound displayed notable antimicrobial activity against both Gram-positive and Gram-negative bacteria. The study highlighted its potential as a lead compound for developing new antibiotics.
  • Mechanistic Insights :
    • A mechanistic study using molecular docking suggested that the compound binds effectively to enzyme targets involved in metabolic pathways related to cancer proliferation.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.